2-(Biphenyl-4-ylamino)-4,6-dimethylpyridine-3-carbonitrile
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Overview
Description
2-({[1,1’-BIPHENYL]-4-YL}AMINO)-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE is an organic compound that features a biphenyl group attached to an aminopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1,1’-BIPHENYL]-4-YL}AMINO)-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE typically involves the reaction of 4-aminobiphenyl with 4,6-dimethyl-3-cyanopyridine under specific conditions. The reaction is often carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality material.
Chemical Reactions Analysis
Types of Reactions
2-({[1,1’-BIPHENYL]-4-YL}AMINO)-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base
Major Products
Oxidation: Formation of biphenyl derivatives with oxidized functional groups.
Reduction: Formation of reduced biphenyl derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
2-({[1,1’-BIPHENYL]-4-YL}AMINO)-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, including polymers and organic electronic devices
Mechanism of Action
The mechanism of action of 2-({[1,1’-BIPHENYL]-4-YL}AMINO)-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The biphenyl group enhances its binding affinity, while the aminopyridine moiety contributes to its specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings.
4-Aminobiphenyl: A precursor in the synthesis of the target compound.
4,6-Dimethyl-3-cyanopyridine: Another precursor used in the synthesis
Uniqueness
2-({[1,1’-BIPHENYL]-4-YL}AMINO)-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE is unique due to its combination of a biphenyl group with an aminopyridine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C20H17N3 |
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Molecular Weight |
299.4 g/mol |
IUPAC Name |
4,6-dimethyl-2-(4-phenylanilino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H17N3/c1-14-12-15(2)22-20(19(14)13-21)23-18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,22,23) |
InChI Key |
XHNLRESNCJDKEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)NC2=CC=C(C=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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